![molecular formula C13H18N6O2S B2371577 1-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide CAS No. 2097860-47-2](/img/structure/B2371577.png)
1-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains a pyrazole ring and a pyrimidine ring . Pyrazole is a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrimidine is a six-membered ring with four carbon atoms and two nitrogen atoms . Both of these structures are common in medicinal chemistry and are often used as building blocks in drug design .
Molecular Structure Analysis
The molecular structure of such compounds is often determined using techniques like NMR spectroscopy . The exact structure would depend on the specific substituents on the pyrazole and pyrimidine rings.
Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. For example, the melting point, solubility, and stability could vary widely .
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation
Researchers have focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to discover potent antibacterial agents. A specific study synthesized various derivatives to evaluate their antibacterial activity, finding several compounds with high activities. This research underscores the potential of sulfonamides in developing new antibacterial therapies (Azab, Youssef, & El-Bordany, 2013).
Development of Heterocyclic Sulfonamides
The creation of heterocyclic sulfonamides, including pyrazole-4-sulfonamides, through efficient and selective synthesis methods, has been highlighted. This approach demonstrates the reagent's utility in rapidly accessing a variety of heterocyclic sulfonamides, suggesting a broad applicability in medicinal chemistry for drug development (Tucker, Chenard, & Young, 2015).
Sulfonamide Hybrids with Pharmacological Activities
Sulfonamides form a crucial class of drugs with diverse pharmacological properties, including antibacterial and antitumor activities. The design and development of sulfonamide hybrids incorporating various organic compounds have led to a significant range of biological activities, offering new avenues for drug discovery and therapeutic application (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Crystal Structure Analysis for Drug Design
The crystal structure analysis of compounds related to 1-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide, such as azimsulfuron, provides crucial insights into their molecular geometry. This information is valuable for understanding the interaction mechanisms with biological targets and for guiding the design of new compounds with enhanced activity and selectivity (Jeon, Kim, Kwon, & Kim, 2015).
Infrared Spectra and Chemical Reactivity
The infrared spectra of N-substituted sulfonamide derivatives offer insights into their chemical reactivity and bonding characteristics. This information is essential for the rational design of sulfonamide-based compounds with specific biological activities, aiding in the development of new therapeutic agents (Uno, Machida, Hanai, Ueda, & Sasaki, 1963).
Novel Sulfonamide Derivatives for Cancer Treatment
The synthesis of novel sulfonamide derivatives, including those with pyrazole, pyrimidine, and pyridine moieties, has been explored for their anticancer activity. These compounds have shown promising results against human tumor cell lines, highlighting the therapeutic potential of sulfonamide derivatives in cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-18-10-12(9-16-18)22(20,21)17-8-11-4-2-7-19(11)13-14-5-3-6-15-13/h3,5-6,9-11,17H,2,4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMJEYOBQWUFFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2CCCN2C3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[3,5-Dimethyl-1-(thiophene-2-carbonyl)pyrazol-4-yl]methyl]isoindole-1,3-dione](/img/structure/B2371497.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2371499.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B2371500.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride](/img/structure/B2371502.png)
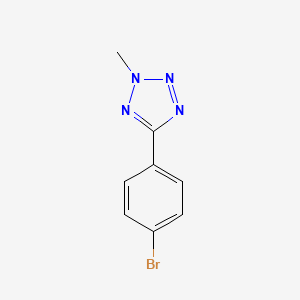
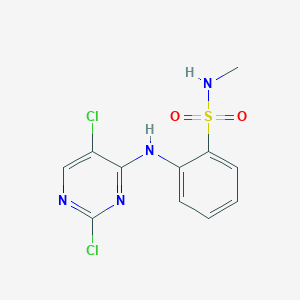

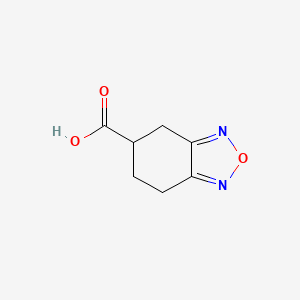
![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2371507.png)
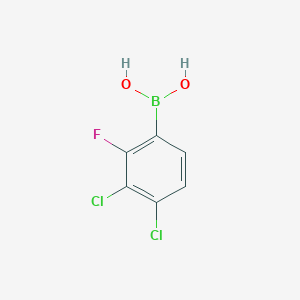
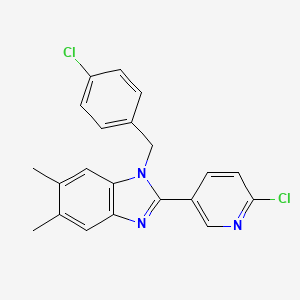
![N-(3-chloro-4-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2371514.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2371515.png)